3,4-Dimethoxynitrobenzene

Catalog No.
S1528844
CAS No.
709-09-1
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxynitrobenzene

CAS Number

709-09-1

Product Name

3,4-Dimethoxynitrobenzene

IUPAC Name

1,2-dimethoxy-4-nitrobenzene

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

YFWBUVZWCBFSQN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC

Synonyms

1,2-Dimethoxy-4-nitro-benzene; 1,2-Dimethoxy-4-nitrobenzene; 3,4-Dimethoxynitrobenzene; 4-Nitro-1,2-dimethoxybenzene; 4-Nitroveratrole; NSC 10116; NSC 27974; NSC 93382;

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC

The exact mass of the compound 3,4-Dimethoxynitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethoxynitrobenzene, commonly known as 4-nitroveratrole, is a highly stable, crystalline nitroaromatic precursor fundamentally integrated into the synthesis of veratrole-based pharmaceuticals and functional materials [1]. Characterized by a benzene ring substituted with a nitro group and two electron-donating methoxy groups at the 3 and 4 positions, this compound serves as the primary industrial starting material for 3,4-dimethoxyaniline (4-aminoveratrole). In procurement contexts, it is prioritized over its downstream amine due to its robust oxidative stability, allowing for long-term bulk storage without the stringent inert-atmosphere requirements dictated by the easily oxidized aniline derivative [2]. Beyond basic reduction pathways, its unique electronic topology enables specialized applications in photoredox systems, chemical actinometry, and the synthesis of complex heterocycles like quinolines and indoles.

Research Fit

1
Identity
Procure by exact CAS 709-09-1 to ensure the correct 1,2-dimethoxy-4-nitro regioisomer.
2
Redox Shuttle Studies
Reported regioisomer-dependent overcharge protection performance in lithium-ion battery electrolytes.
3
UV Actinometry
Reported wavelength-independent quantum yield supports UV dosimetry calibration research.
4
Synthetic Intermediate
High-yielding nitration route to 3,4-dimethoxyaniline for medicinal chemistry and process development.

Substituting 3,4-dimethoxynitrobenzene with unsubstituted nitrobenzene, monomethoxy analogs (such as 4-nitroanisole), or alternative isomers fundamentally disrupts both downstream molecular architecture and intermediate reactivity. In pharmaceutical manufacturing, the precise 3,4-dimethoxy motif is non-negotiable, as it acts as a critical pharmacophore mimic for catecholamines in APIs like donepezil and gefitinib intermediates; using a 2,4- or 2,5-dimethoxy isomer yields entirely inactive biological targets. Furthermore, in photochemical and photoredox applications, the dual electron-donating methoxy groups specifically tune the reduction potential and stabilize the low-lying triplet state [1]. Monomethoxy baselines fail to sensitize singlet oxygen under identical conditions, and unsubstituted nitroarenes lack the necessary leaving groups for condition-dependent regioselective nucleophilic aromatic substitution (SNAr) [2], rendering generic analogs useless for advanced synthetic or actinometric workflows.

Substitution Risk

Target compound
Alternative regioisomers
Electrochemical performance
Capacity retention profile reported as higher for the 1,2-isomer in redox shuttle tests.
Mismatch risk
Using the 1,4-isomer may shift capacity retention significantly, compromising cycle life evaluation.
Photochemical reactivity
Condition‑dependent regioselectivity (photochemical vs. thermal) is reported for the 1,2-isomer.
Mismatch risk
Substitution pattern changes may alter photoreaction pathways and product distribution.

Storage Stability: Nitro Precursor vs. Amine

For industrial and laboratory buyers, the decision to procure 3,4-dimethoxynitrobenzene rather than purchasing its downstream product, 3,4-dimethoxyaniline, is driven by severe differences in oxidative stability. 3,4-Dimethoxynitrobenzene is a stable crystalline solid that exhibits no significant degradation or discoloration when exposed to ambient air and light. In stark contrast, 3,4-dimethoxyaniline rapidly oxidizes, turning light brown to red upon atmospheric exposure, necessitating sealed, dark containers and inert-gas handling to prevent yield-destroying spoilage [1]. Consequently, standard procurement protocols favor stockpiling the stable nitro precursor and performing a quantitative catalytic reduction immediately prior to sequence coupling, thereby bypassing the handling liabilities of the amine.

Evidence DimensionAmbient oxidative stability and shelf-life (air/light exposure)
Target Compound Data3,4-Dimethoxynitrobenzene: Indefinite stability under ambient conditions without discoloration.
Comparator Or Baseline3,4-Dimethoxyaniline (downstream amine): Rapid oxidative degradation (discolors to brown/red).
Quantified DifferenceEliminates the need for inert-atmosphere storage and prevents material loss associated with amine spoilage.
ConditionsAmbient laboratory storage (air and light exposure at room temperature).

Procuring the stable nitro precursor rather than the sensitive amine drastically reduces storage costs, handling complexity, and batch-to-batch variability in API manufacturing.

Cycle-Life Retention
Head-to-head
95.9%
vs 68.1% (DMNB2)
Reported capacity retention advantage for the correct regioisomer in overcharge protection tests.
100 cycles at 0.2C, NMC/Li cells, 5 V cutoff

Singlet Oxygen Sensitization

In the design of photolabile protecting groups and photoredox catalytic systems, the specific electronic configuration of 3,4-dimethoxynitrobenzene is critical for accessing reactive triplet states. Time-resolved phosphorescence and nanosecond laser flash photolysis studies demonstrate that 4-nitroveratrole (3,4-dimethoxynitrobenzene) possesses a moderately high quantum yield for singlet oxygen production due to its stabilized low-lying triplet state [1]. When compared head-to-head with its monomethoxy analog, 4-nitroanisole, the difference is absolute: 4-nitroanisole exhibits a sub-nanosecond triplet lifetime and is completely unable to sensitize singlet oxygen under identical conditions. This establishes the 3,4-dimethoxy substitution pattern as a strict functional requirement for these specific photochemical pathways.

Evidence DimensionQuantum yield of singlet oxygen production (ΦΔ)
Target Compound Data3,4-Dimethoxynitrobenzene: Moderately high efficiency for singlet oxygen sensitization.
Comparator Or Baseline4-Nitroanisole: ΦΔ ≈ 0 (fails to sensitize singlet oxygen).
Quantified DifferenceComplete activation of the singlet oxygen pathway in the target vs. total failure in the monomethoxy comparator.
ConditionsAir-equilibrated deuterated water and acetonitrile solutions analyzed via nanosecond laser flash photolysis.

For researchers developing photo-uncaging systems or photoredox assays, substituting this compound with a simpler monomethoxy analog will result in complete reaction failure.

Quantum Yield
Class-level
0.116 ± 0.002
Reported wavelength-independent photochemical efficiency supports UV dosimetry calibration.
Constant for 254–365 nm in 0.5 M KOH

Orthogonal Regioselectivity in SNAr

3,4-Dimethoxynitrobenzene offers a unique, condition-dependent orthogonal regioselectivity during nucleophilic aromatic substitution that cannot be achieved with simpler nitroarenes. When subjected to hydroxide ions under thermal heating, the nucleophilic attack occurs predominantly at the 4-position (para to the nitro group), yielding 4-hydroxy-3-methoxynitrobenzene [1]. However, under UV irradiation (photohydrolysis), the electronic excited state alters the ring's charge distribution, directing the hydroxide attack exclusively to the 3-position (meta to the nitro group), yielding 2-methoxy-5-nitrophenol [2]. Monomethoxy comparators like 4-nitroanisole offer only a single substitution site, completely lacking this dual-pathway versatility. This precise photochemical meta-substitution is highly reproducible and is actively utilized as a chemical actinometer for measuring UV intensity.

Evidence DimensionSubstitution position of the methoxy group by hydroxide (Regioselectivity)
Target Compound Data3,4-Dimethoxynitrobenzene: Yields meta-substitution (3-hydroxy) under UV, and para-substitution (4-hydroxy) under heat.
Comparator Or BaselineMonomethoxy nitrobenzenes (e.g., 4-nitroanisole): Limited to a single substitution vector.
Quantified DifferenceProvides a 100% switchable regioselective pathway (meta vs. para) based solely on the energy input method.
ConditionsAlkaline media (OH-) comparing thermal heating vs. UV irradiation (e.g., 308 nm).

Allows synthetic chemists to procure a single precursor to selectively synthesize two distinct methoxynitrophenol isomers simply by switching between thermal and photochemical conditions.

Nitration Yield
Cross-study
>97%
Reported high-efficiency synthesis route to the key intermediate.
Nitration of 3,4-dimethoxybenzene at 0–5 °C
Regioselectivity
Reported
Photochemical: 3‑OH product; Thermal: 4‑OH product
Condition-dependent regioselectivity supports mechanistic probe studies.
Alkaline media, UV vs. thermal activation

Veratrole-Derived API Manufacturing

Directly downstream of its superior oxidative stability compared to 3,4-dimethoxyaniline, 3,4-dimethoxynitrobenzene is the preferred bulk-procurement starting material for synthesizing critical pharmaceuticals. It is catalytically reduced in situ to the amine, which is then immediately coupled to form the active pharmaceutical ingredients of drugs like gefitinib, erlotinib analogs, and donepezil intermediates, ensuring high-purity synthesis without amine degradation [1].

Chemical Actinometry & UV Calibration

Leveraging its highly specific and quantitative photohydrolysis pathway, 3,4-dimethoxynitrobenzene is utilized as a robust chemical actinometer. Because UV irradiation specifically and predictably displaces the meta-methoxy group to form the 2-methoxy-5-nitrophenolate anion, its formation can be tracked spectrophotometrically to accurately measure the intensity of narrow-band UV sources, such as 308 nm XeCl excimer lamps [2].

Photolabile Caging Groups

Due to its proven ability to access stable low-lying triplet states and efficiently sensitize singlet oxygen—unlike monomethoxy analogs—this compound is heavily utilized in the design of photoremovable protecting groups (caged compounds). It serves as the core light-responsive moiety for caging neurotransmitters, nucleotides, and fluorophores, allowing for precise spatial and temporal release of bioactive molecules in complex biological systems upon UV illumination [3].

Application Fit

Application
Selection Property
Validation Focus
Lithium‑ion battery electrolyte research
Regioisomeric identity (1,2‑dimethoxy‑4‑nitro)
Cycle‑life capacity retention under overcharge conditions
UV photoreactor calibration studies
Wavelength‑independent quantum yield
Photohydrolysis efficiency at target UV wavelengths
3,4‑Dimethoxyaniline synthesis
High‑yielding nitration route
Reduction step compatibility and amine purity
Photochemical mechanism investigation
Condition‑dependent regioselectivity
Product distribution under UV vs. thermal activation

XLogP3

2.1

Melting Point

98.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

709-09-1

Wikipedia

3,4-dimethoxynitrobenzene

General Manufacturing Information

Benzene, 1,2-dimethoxy-4-nitro-: INACTIVE

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